molecular formula C17H19ClO3 B5037807 1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene

1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5037807
M. Wt: 306.8 g/mol
InChI Key: BNNQNBUAPKRKHC-UHFFFAOYSA-N
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Description

1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an ethyl group, and a complex ether linkage involving a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene can be achieved through a multi-step process involving the following key steps:

    Formation of the benzene ring: The initial step involves the preparation of the benzene ring with the desired substituents.

    Ether linkage formation: The next step involves the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation reactions: Products include carboxylic acids or aldehydes.

    Reduction reactions: Products include alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. Additionally, the presence of the ether linkage and aromatic ring allows it to participate in π-π interactions and hydrogen bonding with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to its complex structure, which includes a chlorine atom, an ethyl group, and a methoxyphenoxy ether linkage. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-3-13-11-16(7-8-17(13)18)21-10-9-20-15-6-4-5-14(12-15)19-2/h4-8,11-12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQNBUAPKRKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=CC=CC(=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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